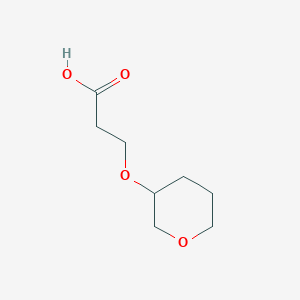
3-(Oxan-3-yloxy)propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Oxan-3-yloxy)propanoic acid is an organic compound with a unique structure that includes an oxane ring attached to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxan-3-yloxy)propanoic acid typically involves the reaction of oxane derivatives with propanoic acid under specific conditions. One common method includes the use of oxane-3-ol and propanoic acid in the presence of a catalyst to facilitate the esterification process.
Industrial Production Methods
Industrial production of 3-(Oxan-3-yloxy)propanoic acid may involve large-scale esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the oxane ring while achieving efficient conversion to the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Oxan-3-yloxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted oxane derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(Oxan-3-yloxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Oxan-3-yloxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxane ring and propanoic acid moiety contribute to its binding affinity and reactivity. The compound may modulate biochemical pathways by acting as a substrate or inhibitor, influencing various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Oxan-2-yloxy)propanoic acid
- 3-(Oxan-4-yloxy)propanoic acid
- 3-(Tetrahydro-2H-pyran-3-yloxy)propanoic acid
Uniqueness
3-(Oxan-3-yloxy)propanoic acid is unique due to the specific position of the oxane ring attachment, which influences its chemical reactivity and biological activity. This positional specificity can lead to different interactions and applications compared to its analogs.
Propiedades
Fórmula molecular |
C8H14O4 |
|---|---|
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
3-(oxan-3-yloxy)propanoic acid |
InChI |
InChI=1S/C8H14O4/c9-8(10)3-5-12-7-2-1-4-11-6-7/h7H,1-6H2,(H,9,10) |
Clave InChI |
USODPCHSSURHPG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(COC1)OCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


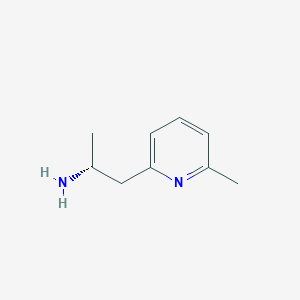
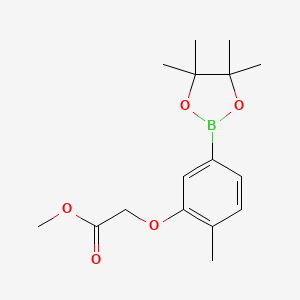
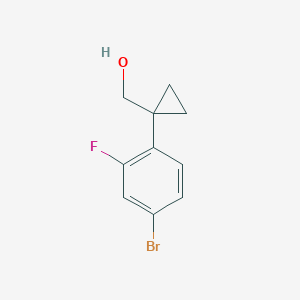
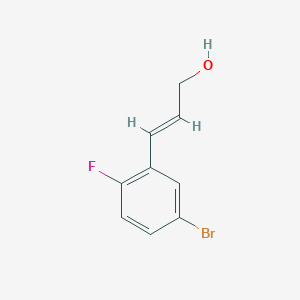
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide](/img/structure/B13592127.png)
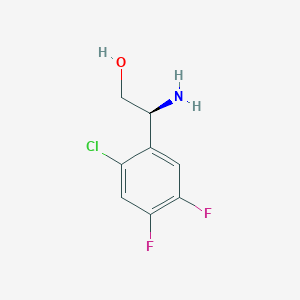
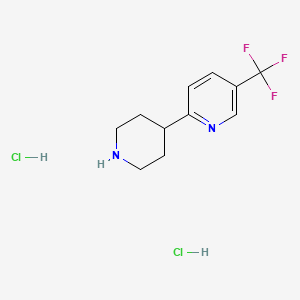
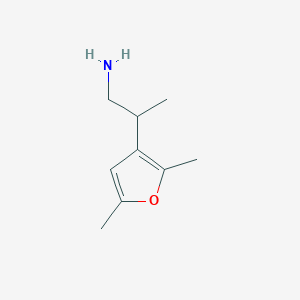
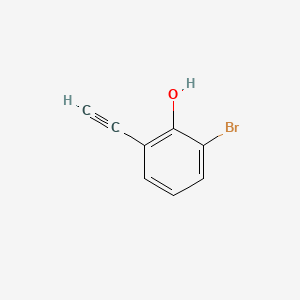
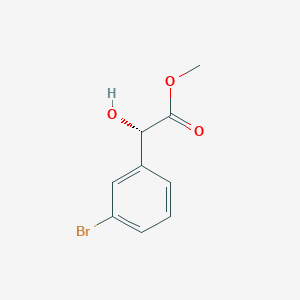
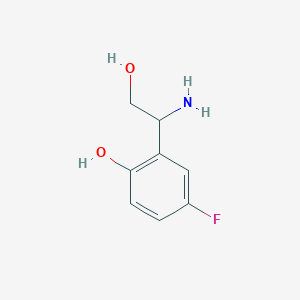
![1-{[2-Methoxy-3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B13592151.png)
![O-[(6-Methoxy-3-pyridyl)methyl]hydroxylamine](/img/structure/B13592157.png)
![rac-(9H-fluoren-9-yl)methylN-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamatehydrochloride,trans](/img/structure/B13592163.png)
